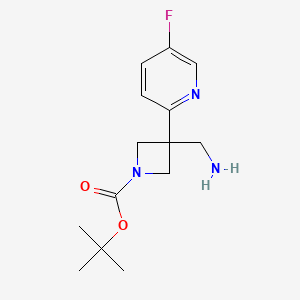

Tert-butyl 3-(aminomethyl)-3-(5-fluoropyridin-2-yl)azetidine-1-carboxylate

CAS No.: 2361636-08-8

Cat. No.: VC7547949

Molecular Formula: C14H20FN3O2

Molecular Weight: 281.331

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2361636-08-8 |

|---|---|

| Molecular Formula | C14H20FN3O2 |

| Molecular Weight | 281.331 |

| IUPAC Name | tert-butyl 3-(aminomethyl)-3-(5-fluoropyridin-2-yl)azetidine-1-carboxylate |

| Standard InChI | InChI=1S/C14H20FN3O2/c1-13(2,3)20-12(19)18-8-14(7-16,9-18)11-5-4-10(15)6-17-11/h4-6H,7-9,16H2,1-3H3 |

| Standard InChI Key | VFDXDSPREJONFY-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CC(C1)(CN)C2=NC=C(C=C2)F |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Classification

Tert-butyl 3-(aminomethyl)-3-(5-fluoropyridin-2-yl)azetidine-1-carboxylate belongs to the azetidine class of heterocyclic compounds, which are distinguished by their saturated four-membered rings containing one nitrogen atom. The compound’s structure integrates three critical functional groups:

-

Azetidine core: Provides conformational rigidity and influences pharmacokinetic properties.

-

5-Fluoropyridin-2-yl moiety: Introduces electron-withdrawing effects and enhances binding affinity to biological targets.

-

Tert-butyl carbamate: Acts as a protective group for the azetidine nitrogen, enabling controlled deprotection during synthetic workflows .

The molecular geometry is defined by the spatial arrangement of these groups, with the fluoropyridine ring positioned at the 3rd carbon of the azetidine and the aminomethyl group adding steric bulk and hydrogen-bonding potential .

Physicochemical Properties and Stability

Thermal and Solubility Characteristics

The compound’s physicochemical profile is influenced by its functional groups:

-

Hydrophobicity: The tert-butyl group enhances lipid solubility, potentially improving membrane permeability in biological systems.

-

Polarity: The fluoropyridine and aminomethyl groups introduce dipole moments, aiding solubility in polar solvents like ethanol or dimethyl sulfoxide .

-

Stability: Storage at 2–8°C is recommended to prevent decomposition, though specific stability data under varying pH or temperature conditions remain unpublished .

Biological and Pharmacological Relevance

Mechanism of Action and Target Interactions

Azetidine derivatives are increasingly explored as pharmacophores due to their ability to mimic peptide bonds and engage with enzyme active sites. For tert-butyl 3-(aminomethyl)-3-(5-fluoropyridin-2-yl)azetidine-1-carboxylate, proposed mechanisms include:

-

Hydrogen Bonding: The aminomethyl group donates hydrogen bonds to catalytic residues in target proteins.

-

π-Stacking: The fluoropyridine ring interacts with aromatic amino acid residues (e.g., phenylalanine, tyrosine) via π-π interactions.

Preliminary studies on related compounds suggest potential activity against kinases and G protein-coupled receptors (GPCRs), though direct evidence for this compound is lacking .

Applications in Drug Discovery

Role as a Building Block

This compound’s modular structure makes it valuable for constructing complex molecules. Applications include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume